Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate

Description

Systematic Nomenclature and Structural Identification

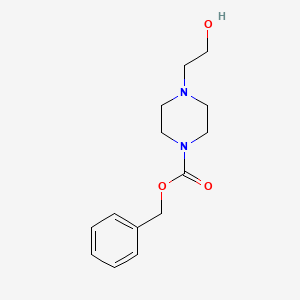

This compound, designated with Chemical Abstracts Service number 14000-67-0, represents a systematically named heterocyclic compound that follows International Union of Pure and Applied Chemistry nomenclature conventions. The systematic name benzyl 4-(2-hydroxyethyl)-1-piperazinecarboxylate accurately describes the molecular architecture, where the piperazine ring serves as the central scaffold with specific substituents at defined positions. The compound maintains a molecular formula of C₁₄H₂₀N₂O₃ with a molecular weight of 264.32 grams per mole, establishing its identity within chemical databases and literature.

The structural identification reveals a six-membered piperazine ring containing two nitrogen atoms positioned at the 1 and 4 locations, consistent with the fundamental piperazine architecture. The benzyl carboxylate group attaches to the nitrogen at position 1, while the 2-hydroxyethyl substituent connects to the nitrogen at position 4, creating a distinctive substitution pattern. This arrangement generates specific stereochemical and electronic properties that distinguish the compound from other piperazine derivatives. The InChI (International Chemical Identifier) code 1S/C14H20N2O3/c17-11-10-15-6-8-16(9-7-15)14(18)19-12-13-4-2-1-3-5-13/h1-5,17H,6-12H2 provides an additional layer of structural verification.

Alternative nomenclature systems recognize this compound through various descriptive names including 1-Piperazinecarboxylic acid, 4-(2-hydroxyethyl)-, phenylmethyl ester and 2-(N-Cbz-piperazin-1-yl)ethanol, where Cbz represents carbobenzyloxy, a common protecting group designation. The compound also carries the identifier MFCD12639008 in the Molecular Design Limited database, facilitating cross-reference capabilities across chemical information systems. These multiple naming conventions reflect the compound's significance across different areas of chemical research and its utility as a synthetic intermediate.

Historical Development in Heterocyclic Chemistry

The historical development of this compound emerges from the broader evolution of piperazine chemistry, which originated from early pharmaceutical investigations into antiparasitic compounds. Piperazines were originally named because of their chemical similarity with piperidine, a constituent of piperine found in the black pepper plant Piper nigrum, although piperazines themselves are not derived from plants in the Piper genus. The development of piperazine derivatives gained momentum in the early twentieth century when piperazine was marketed by Bayer as an anthelmintic, appearing in advertisements alongside other pharmaceutical products of that era.

The systematic exploration of piperazine derivatives expanded significantly during the mid-twentieth century as researchers recognized the versatility of the piperazine scaffold in medicinal chemistry. The introduction of protecting group strategies, particularly the use of benzyl carbamate (carbobenzyloxy) groups, revolutionized the synthesis of complex piperazine derivatives by allowing selective functionalization of specific nitrogen atoms. This methodological advancement enabled the preparation of compounds like this compound, which incorporates both protective functionality and bioactive substituents.

Contemporary developments in piperazine chemistry have emphasized the structural modification of natural products and the creation of privileged scaffolds for drug discovery. Recent advances in synthesis methodology, particularly focusing on carbon-hydrogen functionalization reactions, have provided new pathways for accessing substituted piperazines with enhanced precision. These synthetic innovations have positioned compounds like this compound as valuable intermediates in the preparation of more complex pharmaceutical targets, contributing to the continued evolution of heterocyclic chemistry.

Position Within Piperazine Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system of piperazine derivatives, which encompasses a broad spectrum of structurally diverse compounds with varying biological activities. The compound belongs to the subclass of benzyl-substituted piperazines, distinguished from the larger group of phenylpiperazines by the presence of a methylene bridge connecting the benzyl group to the nitrogen atom. This structural feature places it in contrast to direct phenyl-substituted piperazines such as 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine, which lack the intervening carbon atom.

Within the broader category of carbamate-protected piperazines, this compound represents a specific architectural approach where the protecting group serves dual functions of nitrogen protection and potential bioactivity enhancement. The carbobenzyloxy protection strategy positions the compound among other carbamate derivatives used in pharmaceutical synthesis, where the benzyl carbamate group can be selectively removed under mild conditions while maintaining other functional groups intact. This classification proves particularly valuable in synthetic planning, where sequential deprotection and functionalization steps require predictable reactivity patterns.

The presence of the 2-hydroxyethyl substituent at the 4-position nitrogen establishes additional classification parameters within hydroxylated piperazine derivatives. This functional group imparts specific physicochemical properties including enhanced water solubility and hydrogen bonding capability, distinguishing the compound from simple alkyl-substituted piperazines. The hydroxyl functionality positions the compound within the subset of piperazine derivatives capable of forming additional intermolecular interactions, potentially influencing both biological activity and pharmaceutical properties. Research into piperazine-containing natural product modifications has demonstrated that such hydroxylated derivatives often exhibit enhanced bioavailability compared to their non-hydroxylated counterparts.

The systematic classification of this compound within pharmaceutical intermediate categories reflects its utility in multi-step synthetic sequences toward bioactive targets. The compound exemplifies the intersection of protective group chemistry with functional diversity, representing a strategic intermediate that balances synthetic accessibility with structural complexity. This classification framework facilitates the identification of related compounds and supports systematic approaches to structure-activity relationship studies within the piperazine derivative family.

| Classification Category | Structural Feature | Significance |

|---|---|---|

| Benzyl-substituted piperazines | Methylene bridge to benzyl group | Distinguishes from direct phenyl attachment |

| Carbamate-protected derivatives | Carbobenzyloxy protecting group | Enables selective deprotection strategies |

| Hydroxylated piperazines | 2-hydroxyethyl substituent | Enhances solubility and hydrogen bonding |

| Pharmaceutical intermediates | Dual functionality and protection | Supports multi-step synthetic sequences |

Properties

IUPAC Name |

benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-11-10-15-6-8-16(9-7-15)14(18)19-12-13-4-2-1-3-5-13/h1-5,17H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITCLTOOIPMTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625411 | |

| Record name | Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14000-67-0 | |

| Record name | 1-(Benzyloxycarbonyl)-4-(2-hydroxyethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14000-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The typical synthetic approach involves two key steps:

- Protection of the piperazine nitrogen with a benzyl carbamate group (forming benzyl piperazine-1-carboxylate).

- Alkylation of the unprotected nitrogen with a 2-hydroxyethyl moiety or its equivalent.

This strategy ensures selective functionalization while maintaining the carbamate protection.

Preparation via Alkylation of Benzyl Piperazine-1-carboxylate

The most documented method involves nucleophilic substitution of benzyl piperazine-1-carboxylate with a hydroxyethyl-containing alkylating agent under basic conditions.

| Reagents & Conditions | Description |

|---|---|

| Benzyl piperazine-1-carboxylate | Starting material with protected piperazine nitrogen |

| 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate or 2-bromoethanol | Alkylating agents providing the hydroxyethyl group |

| Potassium carbonate (K2CO3) | Base to deprotonate amine and facilitate nucleophilic substitution |

| Solvent: N,N-Dimethylformamide (DMF) or 1,4-dioxane | Polar aprotic solvents to dissolve reagents and promote reaction |

| Temperature: 80–100°C | Elevated temperature to accelerate the reaction |

| Reaction time: 1 hour to overnight | Depending on conditions and reagents |

Example Experimental Procedure:

- To a solution of benzyl piperazine-1-carboxylate and potassium carbonate in DMF, the hydroxyethyl alkylating agent is added.

- The mixture is stirred at 80°C overnight.

- After completion, the reaction mixture is extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated.

- The crude product is obtained and can be purified if necessary.

- Reported yields range from approximately 52% to 60% depending on the exact reagents and conditions used.

- Purification by chromatography or recrystallization may be applied to isolate the product with high purity.

Specific Reported Synthesis Examples

| Entry | Alkylating Agent | Base & Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | Potassium carbonate | DMF | 80 | Overnight | 60 | Standard alkylation, product used crude for next step |

| 2 | 4-Bromo-2-methylbutan-2-ol | Potassium carbonate | DMF | 0 to 20 | 60 hours | 52.7 | Reaction at low temperature for better selectivity, isolated by chromatography |

| 3 | Benzyl 1-piperazinecarboxylate + tert-butyl 6-chloropyridazine-3-carboxylate | Potassium carbonate, tetrabutylammonium iodide | 1,4-dioxane | 100 | 1 hour | 60 | Presence of phase transfer catalyst (tetrabutylammonium iodide) improves reaction efficiency |

Mechanistic Insights and Considerations

- The base (potassium carbonate) deprotonates the secondary amine nitrogen on the piperazine ring, increasing its nucleophilicity.

- The alkylating agent bearing a good leaving group (such as tosylate or bromide) undergoes nucleophilic substitution by the piperazine nitrogen.

- The benzyl carbamate group remains intact under these conditions, protecting the other nitrogen and preventing over-alkylation.

- Polar aprotic solvents like DMF and 1,4-dioxane facilitate the SN2 reaction by stabilizing ions without donating protons.

Analytical Data Supporting Product Formation

- [^1H NMR Spectroscopy](pplx://action/followup) confirms the presence of aromatic benzyl protons (around 7.2–7.4 ppm), piperazine ring protons (2.5–3.5 ppm), and hydroxyethyl methylene protons (3.4–3.7 ppm).

- Mass Spectrometry (LCMS) shows molecular ion peaks consistent with C14H20N2O3 (molecular weight 264.32 g/mol).

- Purity assessed by HPLC typically exceeds 95% after purification.

Summary Table of Preparation Methods

| Method No. | Starting Material | Alkylating Agent | Base | Solvent | Temp (°C) | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|---|

| 1 | Benzyl piperazine-1-carboxylate | 2-(2-Hydroxyethoxy)ethyl tosylate | Potassium carbonate | DMF | 80 | Overnight | 60 | Crude product used directly |

| 2 | Benzyl piperazine-1-carboxylate | 4-Bromo-2-methylbutan-2-ol | Potassium carbonate | DMF | 0–20 | 60 hours | 52.7 | Purified by chromatography |

| 3 | Benzyl piperazine-1-carboxylate | tert-Butyl 6-chloropyridazine-3-carboxylate | Potassium carbonate, tetrabutylammonium iodide | 1,4-dioxane | 100 | 1 hour | 60 | Use of phase transfer catalyst improves yield |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group (-CH₂CH₂OH) undergoes oxidation to form carbonyl derivatives under controlled conditions.

Reagents & Conditions :

-

Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

-

Typical Product : Benzyl 4-(2-oxoethyl)-3-oxopiperazine-1-carboxylate.

Mechanism :

The primary alcohol is oxidized to a ketone via a two-step process involving the formation of a chromate intermediate, followed by elimination.

Reduction Reactions

The carbonyl group within the piperazine ring can be reduced to a hydroxyl group.

Reagents & Conditions :

-

Reducing Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Typical Product : Benzyl 4-(2-hydroxyethyl)-3-hydroxypiperazine-1-carboxylate.

Selectivity :

LiAlH₄ achieves complete reduction of the ketone to a secondary alcohol, while NaBH₄ may require elevated temperatures.

Ester Transesterification

The benzyl ester group undergoes substitution with alcohols to form new esters.

Reagents & Conditions :

-

Alcohols : Methanol, ethanol, or other aliphatic alcohols.

-

Catalysts : Acidic (H₂SO₄) or basic (triethylamine) conditions.

-

Typical Product : Methyl or ethyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate.

Industrial Applications :

Continuous flow reactors optimize transesterification efficiency, achieving yields >90% under scalable conditions.

Bromination of Hydroxyethyl Group

The hydroxyl group is converted to a bromide for further functionalization.

Reagents & Conditions :

-

Reagents : Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane .

-

Typical Product : Benzyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate .

Applications :

The bromo derivative serves as an intermediate in nucleophilic substitutions (e.g., with amines or thiols) .

Piperazine Ring Functionalization

The secondary amine in the piperazine ring participates in alkylation or acylation reactions.

Reagents & Conditions :

-

Alkylating Agents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

-

Acylating Agents : Acetyl chloride or anhydrides under reflux .

-

Typical Products :

Key Findings :

Alkylation at the piperazine nitrogen enhances solubility in nonpolar solvents, while acylation improves stability under acidic conditions .

Formation of Carbodithioates

Reaction with carbon disulfide introduces sulfur-containing groups.

Reagents & Conditions :

-

Reagents : Carbon disulfide (CS₂) and benzyl chloride in methanol with triethylamine .

-

Typical Product : Benzyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate .

Biological Relevance :

Carbodithioate derivatives exhibit spermicidal and antifungal activities, attributed to thiol-binding mechanisms .

Scientific Research Applications

Scientific Research Applications

Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate has been investigated across various fields:

Chemistry

- Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique functional groups allow for further modifications leading to new derivatives with enhanced properties.

Biology

- Biological Activity Studies: Research indicates that derivatives of this compound exhibit antibacterial, antifungal, and antitrichomonal activities. For instance, studies have shown that certain piperazine derivatives can immobilize sperm effectively, highlighting their potential in contraceptive applications .

- Mechanism of Action: The biological activity is often attributed to interactions with sulfhydryl groups in proteins, which can disrupt normal cellular functions .

Medicine

- Therapeutic Potential: this compound is being explored for its potential therapeutic effects against various medical conditions. Its derivatives have shown promise as modulators of fatty acid amide hydrolase (FAAH), which could be beneficial in treating anxiety and pain disorders .

- Drug Development: As a building block in drug formulation, this compound allows for the development of new pharmaceuticals targeting specific biological pathways.

Case Study 1: Antifungal Activity

A study published in Organic & Biomolecular Chemistry explored the antifungal properties of various piperazine derivatives, including this compound. The compound demonstrated significant antifungal activity at low concentrations (MIC values ranging from 0.069 to 0.14 mM), indicating its potential use as an antifungal agent in clinical settings .

Case Study 2: Spermicidal Efficacy

Research highlighted the effectiveness of certain piperazine derivatives in spermicidal applications. This compound was noted for its ability to immobilize sperm at minimal effective concentrations (MEC), showcasing its potential role in contraceptive development .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand that binds to receptors or enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Key Observations :

- Hydroxyethyl vs. Chloroethyl : The hydroxyethyl group in the target compound supports hydrogen bonding, while the chloroethyl group in tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate enables nucleophilic substitutions .

- Dual Benzyl Groups : Dibenzyl derivatives (e.g., ) exhibit higher lipophilicity, favoring membrane penetration but reducing aqueous solubility.

Physicochemical Properties

| Property | Target Compound | tert-Butyl 4-(2-chloroethyl) analog | Dibenzyl Dicarboxylate |

|---|---|---|---|

| Molecular Weight | 264.32 | 246.76 | 376.39 |

| LogP (Predicted) | 1.8 | 2.5 | 3.9 |

| Hydrogen Bond Donors | 1 (hydroxyethyl) | 0 | 0 |

| Solubility (Water) | Moderate | Low | Very Low |

Analysis :

- The hydroxyethyl group in the target compound improves water solubility compared to chloroethyl or dibenzyl analogs.

- High LogP values in dibenzyl derivatives (e.g., ) suggest utility in central nervous system (CNS) drug design.

Biological Activity

Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (BHEPC) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

BHEPC is characterized by the following chemical structure:

- Molecular Formula : C14H20N2O

- Molecular Weight : 264.32 g/mol

- CAS Number : 14000-67-0

- Purity : Typically ≥ 97% .

The presence of both the benzyl and hydroxyethyl groups contributes to its unique reactivity and biological activity.

Antimicrobial Activity

BHEPC exhibits notable antimicrobial properties, including:

- Antibacterial : Effective against various bacterial strains.

- Antifungal : Demonstrated antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.069 to 0.14 mM against specific fungal pathogens .

- Spermicidal Activity : BHEPC has shown significant spermicidal effects, immobilizing sperm at Minimum Effective Concentrations (MEC) as low as 0.06 mM .

The mechanisms underlying the biological activities of BHEPC involve:

- Sulfhydryl Binding : The compound appears to interact with sulfhydryl groups in proteins, which is crucial for its spermicidal and antifungal actions .

- Dual Receptor Modulation : Some studies indicate that derivatives of BHEPC can modulate GABA-A and serotonin receptors, potentially offering therapeutic benefits in neurological disorders .

Case Studies

- Spermicidal Efficacy : In a study evaluating the spermicidal activity of several compounds, BHEPC was found to be significantly more effective than many analogs, highlighting its potential for contraceptive applications .

- Antifungal Properties : A comparative analysis showed that BHEPC had lower MIC values against Candida species compared to standard antifungal agents, suggesting its potential as a therapeutic agent in treating fungal infections .

- Cytotoxicity in Cancer Models : Preliminary studies indicate that BHEPC derivatives may exhibit cytotoxic effects on cancer cell lines, suggesting avenues for further research into its anticancer properties .

Table 1: Biological Activity Summary of BHEPC and Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyl piperazine-1-carboxylate derivatives are often prepared by reacting piperazine with benzyl chloroformate or activated esters under basic conditions (e.g., NaH or EtN) . To ensure purity:

- Use protective groups (e.g., tert-butoxycarbonyl) to prevent side reactions at reactive sites .

- Purify via flash column chromatography (e.g., SiO, heptane:isopropyl acetate gradients) .

- Confirm purity via TLC (R values) and analytical techniques like H/C NMR, HRMS, and FTIR .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR : Analyze H (chemical shifts for benzyl, piperazine, and hydroxyethyl groups) and C NMR (carbonyl and piperazine ring signals) .

- Mass Spectrometry : HRMS (ESI) to confirm molecular weight and fragmentation patterns .

- Chirality : For enantiomeric forms, use SFC (supercritical fluid chromatography) to determine enantiomeric excess (e.g., 94% ee in ) .

Advanced Research Questions

Q. How can low reaction yields in the synthesis of derivatives be addressed?

- Methodological Answer : Low yields (e.g., 4–17% in ) often arise from competing side reactions or unstable intermediates. Strategies include:

- Optimizing Reaction Conditions : Adjust temperature (e.g., 50°C in DMF for amination ), solvent polarity, or catalyst loading (e.g., Ir-catalyzed enantioselective synthesis ).

- Intermediate Stabilization : Introduce protective groups (e.g., trifluoroacetate for amines ) or use inert atmospheres to prevent oxidation.

- Scale-Up Adjustments : Use flow chemistry or automated synthesis platforms for reproducibility .

Q. What strategies enable enantioselective synthesis of this compound’s derivatives?

- Methodological Answer :

- Chiral Catalysts : Use Ir catalysts for allylic amination to achieve high enantioselectivity (e.g., 94% ee in ) .

- Stereochemical Analysis : Confirm via SFC or chiral HPLC .

- Kinetic Resolution : Optimize reaction time to favor one enantiomer during synthesis .

Q. How can researchers address conflicting bioactivity data in pharmacological studies?

- Methodological Answer : Contradictions (e.g., antitumor vs. neuropharmacological activity ) may arise from assay variability or compound stability. Mitigation steps:

- Standardized Assays : Use consistent cell lines (e.g., CDK inhibition assays for antitumor activity ).

- Stability Testing : Monitor compound degradation under physiological pH/temperature via LC-MS .

- Structural Analogs : Compare bioactivity of derivatives (e.g., piperazine vs. tetrazole-modified compounds ).

Experimental Design & Data Analysis

Q. What experimental designs are critical for studying the hydroxyethyl group’s role in reactivity?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs with alternative substituents (e.g., methyl, propynyl ) and compare reactivity.

- Hydrogen Bonding Studies : Use FTIR to detect O–H stretching or NMR titration to assess interactions with solvents/targets .

- Solubility Testing : Evaluate logP values to determine hydrophilicity contributions .

Q. How should researchers handle unstable intermediates during multi-step synthesis?

- Methodological Answer :

- Protective Group Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines .

- Low-Temperature Reactions : Conduct steps at 0–5°C to slow decomposition .

- In Situ Monitoring : Use LC-MS or inline IR to track intermediate stability .

Data Contradiction Analysis

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Solvent Effects : Compare data in deuterated solvents (e.g., DMSO vs. CDCl) .

- Dynamic Effects : Assess for tautomerism or rotamers via variable-temperature NMR .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.